molecular formula C9H10O2 B14621357 Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate CAS No. 59253-94-0

Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate

Cat. No.: B14621357
CAS No.: 59253-94-0
M. Wt: 150.17 g/mol
InChI Key: PEEPIBIDYIDKMS-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H10O2 It is a derivative of cyclopentene and contains both an alkyne and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentene with propargyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed through a concerted mechanism involving the formation of a metallacycle intermediate . The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate is unique due to its combination of an alkyne and ester functional group within a cyclopentene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

59253-94-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

prop-2-ynyl cyclopentene-1-carboxylate

InChI

InChI=1S/C9H10O2/c1-2-7-11-9(10)8-5-3-4-6-8/h1,5H,3-4,6-7H2

InChI Key

PEEPIBIDYIDKMS-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CCCC1

Origin of Product

United States

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